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Compound of Interest

Compound Name: Bis-NH2-PEG2

Cat. No.: B1664900 Get Quote

This technical guide provides a comprehensive overview of the chemical properties,

applications, and experimental considerations for Bis-NH2-PEG2, a valuable tool for

researchers, scientists, and drug development professionals. This document details its

physicochemical characteristics, reactivity, and provides illustrative protocols for its use in

bioconjugation and proteomics applications.

Core Chemical and Physical Properties
Bis-NH2-PEG2, also known by several synonyms including 1,8-Diamino-3,6-dioxaoctane and

PROTAC Linker 19, is a short-chain, homobifunctional polyethylene glycol (PEG) derivative.[1]

Its structure is characterized by two primary amine groups at either end of a two-unit ethylene

glycol chain. This configuration imparts desirable properties such as hydrophilicity and

reactivity, making it a versatile linker in various scientific applications.

Physicochemical Properties
The fundamental physical and chemical characteristics of Bis-NH2-PEG2 are summarized in

the table below, providing a quick reference for experimental design and implementation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1664900?utm_src=pdf-interest
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.biochempeg.com/product/NH2-PEG2-NH2.html
https://www.benchchem.com/product/b1664900?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 929-59-9 [1][2][3]

Molecular Formula C6H16N2O2 [1][2][3]

Molecular Weight 148.20 g/mol [2][4]

Appearance
Colorless to light yellow liquid

or solid powder
[2]

Purity ≥95% - 99.95% [1]

Density 1.015 g/mL at 25 °C [4]

Boiling Point 105-109 °C at 6 mmHg [4]

Solubility Soluble in water and DMSO [2][5]

Storage Conditions
Store at -20°C to -5°C, keep in

a dry and dark place.
[2][3]

Spectroscopic Data
Characterization of Bis-NH2-PEG2 is crucial for confirming its identity and purity. A typical ¹H

NMR spectrum provides a clear signature of its structure.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 1,8-Diamino-3,6-dioxaoctane is

characterized by specific chemical shifts corresponding to the protons in its structure.[6][7] The

spectrum would typically show signals for the amine protons and the ethylene glycol protons.

Reactivity and Applications
The utility of Bis-NH2-PEG2 lies in the reactivity of its terminal primary amine groups. These

amines readily participate in nucleophilic reactions, forming stable covalent bonds with various

functional groups.

Key Reactions
The primary amines of Bis-NH2-PEG2 are most commonly reacted with:
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Activated Carboxylic Acids (e.g., NHS esters): This is a widely used reaction in

bioconjugation to form stable amide bonds. The reaction is typically carried out in a pH range

of 7-9.[8]

Aldehydes and Ketones: The reaction with aldehydes and ketones forms an imine (Schiff

base), which can be further reduced to a stable secondary amine. This reaction is pH-

dependent, with an optimal pH around 5.

Isothiocyanates: This reaction yields a stable thiourea linkage.

Primary Applications
Bis-NH2-PEG2 is a versatile linker molecule with a growing number of applications in

biotechnology and pharmaceutical development.

PROTACs (Proteolysis Targeting Chimeras): It is frequently used as a linker to connect a

target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs.

[2][3] The PEG spacer enhances the solubility and can influence the ternary complex

formation.

Bioconjugation: It can be used to crosslink proteins, peptides, or other biomolecules, or to

attach them to surfaces.

Nanoparticle Functionalization: The amine groups can be used to functionalize the surface of

nanoparticles, improving their biocompatibility and providing handles for further modification.

Drug Delivery: As a component of drug delivery systems, it can improve the pharmacokinetic

properties of therapeutic agents.

Experimental Protocols & Workflows
The following sections provide a detailed experimental protocol for a common application of

Bis-NH2-PEG2 and a workflow diagram for PROTAC synthesis.

Experimental Protocol: Conjugation of Bis-NH2-PEG2 to
a Carboxylic Acid-Containing Molecule
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This protocol describes a general procedure for the conjugation of Bis-NH2-PEG2 to a

molecule containing a carboxylic acid, using EDC/NHS chemistry to form a stable amide bond.

Materials:

Bis-NH2-PEG2

Carboxylic acid-containing molecule

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Preparation of Reagents:

Dissolve the carboxylic acid-containing molecule in DMF or DMSO to a desired

concentration.

Dissolve EDC and NHS in the Activation Buffer to a final concentration of 0.1 M each.

Prepare this solution fresh.

Dissolve Bis-NH2-PEG2 in the Coupling Buffer. A 10 to 50-fold molar excess of the linker

over the carboxylic acid-containing molecule is recommended.

Activation of Carboxylic Acid:

Add the EDC/NHS solution to the carboxylic acid-containing molecule solution.
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Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl

groups.

Conjugation Reaction:

Add the Bis-NH2-PEG2 solution to the activated carboxylic acid solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching of Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

Purification:

Purify the conjugate using a suitable method, such as size-exclusion chromatography, to

remove excess linker and byproducts.

Monitor the purification process using techniques like HPLC.

Characterization:

Characterize the final conjugate using methods such as mass spectrometry to confirm the

successful conjugation.

PROTAC Synthesis Workflow
The following diagram illustrates a typical two-step workflow for the synthesis of a PROTAC

molecule using Bis-NH2-PEG2 as a linker. This process involves the sequential conjugation of

the protein of interest (POI) ligand and the E3 ligase ligand to the linker.
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Caption: A generalized workflow for the two-step synthesis of a PROTAC using Bis-NH2-
PEG2.

Conclusion
Bis-NH2-PEG2 is a highly versatile and valuable molecule in the fields of chemical biology,

drug discovery, and materials science. Its well-defined structure, hydrophilicity, and the

reactivity of its primary amine groups make it an ideal choice for a variety of applications, most

notably as a linker in the rapidly expanding field of targeted protein degradation with PROTACs.

The information and protocols provided in this guide are intended to facilitate its effective use in

research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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